molecular formula C6H10N2O2S B078908 5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione CAS No. 13253-44-6

5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione

Cat. No.: B078908
CAS No.: 13253-44-6
M. Wt: 174.22 g/mol
InChI Key: SBKRXUMXMKBCLD-UHFFFAOYSA-N
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Description

(R)-5-[2-(methylthio)ethyl]hydantoin is a D-5-monosubstituted hydantoin in which the substituent is specified as 2-(methylthio)ethyl. It derives from a D-methionine. It is an enantiomer of a (S)-5-[2-(methylthio)ethyl]hydantoin.

Properties

IUPAC Name

5-(2-methylsulfanylethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S/c1-11-3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKRXUMXMKBCLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884585
Record name 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]-
Source EPA DSSTox
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Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13253-44-6
Record name 5-[2-(Methylthio)ethyl]-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13253-44-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]-
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Record name 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-(methylthio)ethyl]imidazolidine-2,4-dione
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Synthesis routes and methods

Procedure details

To achieve this object, the present invention provides a process for the preparation of D,L-methionine, in which carbon dioxide is fed to an aqueous potassium methioninate solution obtained by hydrolysis of 5-(2-methylmercaptoethyl)hydantoin, in order to precipitate out crude methionine, which is separated off and purified, where, for the purposes of purification, an aqueous solution of the separated-off crude methionine is prepared and subjected to a recrystallization. In the process, the solution from which the recrystallization takes place contains potassium ions and also a crystallization additive, where the crystallization additive is a nonionic or anionic surfactant, or a mixture of different nonionic or anionic surfactants. According to the invention, the recrystallization takes place by introducing a 60 to 110° C.-hot methionine solution into a 35 to 80° C.-warm methionine suspension, the temperature of which is lower than that of the introduced solution, the temperature of the methionine suspension being maintained between 35 and 80° C. during the addition.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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reactant
Reaction Step Two
Name
potassium methioninate
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism behind the stereospecific conversion of DL-5-(2-Methylthioethyl)hydantoin to L-methionine by certain bacteria?

A1: Research on Pseudomonas sp. strain NS671 reveals a fascinating multi-step enzymatic pathway:

    Q2: Does the structure of 5-(2-Methylthioethyl)hydantoin influence its interaction with the bacterial enzymes involved in L-methionine production?

    A2: While the provided research primarily focuses on 5-(2-Methylthioethyl)hydantoin, there's evidence suggesting the importance of substrate structure. For instance, research on Bacillus stearothermophilus NS1122A indicated that the purified hydantoinase enzyme showed varying activity towards different D- and L- forms of 5-substituted hydantoins. This implies that the substituent at the 5-position of the hydantoin ring significantly impacts its interaction with the enzyme.

    Q3: What are the optimal conditions for L-methionine production from 5-(2-Methylthioethyl)hydantoin using Pseudomonas sp. strain NS671?

    A3: The research outlines the successful conversion of DL-5-(2-Methylthioethyl)hydantoin to L-methionine using growing cells of Pseudomonas sp. strain NS671. Notably, under optimized conditions, an impressive yield of 34g of L-methionine per liter was achieved with a 93% molar yield. This high conversion rate underscores the efficiency of this bacterial strain in L-methionine biosynthesis.

    Q4: Are there alternative microbial sources for the production of L-methionine from 5-(2-Methylthioethyl)hydantoin?

    A4: Yes, apart from Pseudomonas sp. strain NS671, other microbial sources have demonstrated the capability to convert 5-(2-Methylthioethyl)hydantoin to L-methionine. Studies have explored the use of Bacillus stearothermophilus NS1122A , a moderate thermophilic bacterium. This bacterium exhibited optimal activity at higher temperatures (60°–70°C) compared to Pseudomonas sp. strain NS671. Additionally, research has investigated a mutant strain of Arthrobacter species DSM 7330 for its ability to produce L-methionine from DL-5-(2-Methylthioethyl)hydantoin. These findings highlight the diversity of microbial resources available for L-methionine production.

    Q5: Does the presence of metal ions affect the enzymatic activity of hydantoinase in L-methionine production?

    A5: Yes, metal ions can significantly influence the enzymatic activity of hydantoinase. Studies on Bacillus stearothermophilus NS1122A demonstrated that the addition of Co2+ or Mn2+ stimulated L-methionine production, while Cu2+ and Zn2+ exhibited strong inhibitory effects. Similarly, research on the purified hydantoin racemase from Pseudomonas sp. strain NS671 expressed in Escherichia coli showed that Mn2+ or Co2+ slightly stimulated enzyme activity, while Cu2+ and Zn2+ acted as potent inhibitors. These findings underscore the critical role of metal ions in modulating the activity and efficiency of hydantoinase in L-methionine production.

    Q6: Can the enantioselectivity of hydantoinase be altered for improved L-methionine production?

    A6: Research has focused on modifying the enantioselectivity of hydantoinase to enhance L-methionine production . This involved using directed evolution techniques to engineer hydantoinase variants with improved activity towards the desired enantiomer of 5-(2-Methylthioethyl)hydantoin. By manipulating the enzyme's stereoselectivity, researchers aim to optimize the conversion process and increase the yield of L-methionine.

    Q7: Are there alternative methods for separating and purifying L-methionine besides enzymatic conversion from 5-(2-Methylthioethyl)hydantoin?

    A7: Yes, research explores alternative approaches for separating and purifying D,L-methionine, such as the method described in patent . This method involves hydrolyzing 5-(2-methylthioethyl)hydantoin using an alkaline potassium compound. After carbon dioxide introduction and crystallization, the process yields methionine and a potassium bicarbonate solution containing residual methionine. Subsequent purification using techniques like homogeneous and heterogeneous membrane electroosmosis can further enhance methionine purity.

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